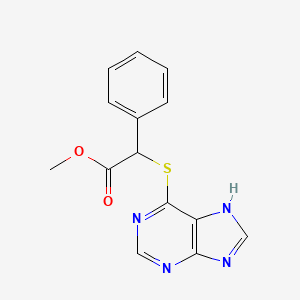
methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system, which is a key structural component in many biologically active molecules, including nucleotides and certain alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine derivative, which is then functionalized with phenyl and sulfanyl groups. The final step involves esterification to introduce the methyl acetate group. Reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like sulfuric acid or methanesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The purine ring can undergo reduction reactions to form dihydropurine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving purine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate involves its interaction with various molecular targets and pathways. The purine ring system allows it to mimic or interfere with natural purine derivatives, potentially affecting nucleotide synthesis and signaling pathways. The phenyl and sulfanyl groups may enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A stimulant used in the treatment of ADHD.
Ethylphenidate: A similar compound with an ethyl group instead of a methyl group.
Phacetoperane: Another phenidate derivative with different pharmacological properties.
Uniqueness
Methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate is unique due to its combination of a purine ring with phenyl and sulfanyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-20-14(19)11(9-5-3-2-4-6-9)21-13-10-12(16-7-15-10)17-8-18-13/h2-8,11H,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKBWKNIJLGEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)SC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














